molecular formula C21H17NO3 B214680 3-hydroxy-1-methyl-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-methyl-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214680
M. Wt: 331.4 g/mol
InChI Key: GLVCUQWRRXRKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-methyl-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the family of indole derivatives. It has attracted significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-methyl-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that it exerts its biological activities through the modulation of various signaling pathways. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cancer development.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-hydroxy-1-methyl-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.

Future Directions

There are several future directions for research on 3-hydroxy-1-methyl-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, research could focus on the development of new derivatives with improved biological activities and pharmacokinetic properties. Finally, this compound could be used as a starting material for the synthesis of novel metal-organic frameworks with potential applications in catalysis and gas storage.

Synthesis Methods

The synthesis of 3-hydroxy-1-methyl-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the reaction of 1-methylindole-2,3-dione with 1-naphthaldehyde in the presence of a catalytic amount of piperidine. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and dehydration to yield the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-hydroxy-1-methyl-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been used in various scientific research applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand in the synthesis of metal-organic frameworks.

properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

3-hydroxy-1-methyl-3-(2-naphthalen-1-yl-2-oxoethyl)indol-2-one

InChI

InChI=1S/C21H17NO3/c1-22-18-12-5-4-11-17(18)21(25,20(22)24)13-19(23)16-10-6-8-14-7-2-3-9-15(14)16/h2-12,25H,13H2,1H3

InChI Key

GLVCUQWRRXRKMN-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC4=CC=CC=C43)O

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

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